molecular formula C22H25N5O3S B2534641 5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906230-29-3

5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2534641
CAS No.: 906230-29-3
M. Wt: 439.53
InChI Key: MLQOFFXFHVOBOU-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C20H23N5O4S and its molecular weight is 429.5.

Scientific Research Applications

Synthesis of Novel Compounds

Research into similar compounds has led to the synthesis of new chemical structures with potential applications in various fields. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results. These compounds have been synthesized by reacting visnagenone–ethylacetate or khellinone–ethylacetate with various reagents, resulting in a range of new heterocyclic compounds (Abu‐Hashem et al., 2020).

Structural and Optical Exploration

The pyrimidine ring, a core element in 5-((2-(Azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is significant in nature due to its presence in DNA and RNA. Studies have explored the structural, electronic, and optical properties of thiopyrimidine derivatives. These studies involve density functional theory (DFT) calculations and experimental analyses to understand their applications in nonlinear optics (NLO) and medicine (Hussain et al., 2020).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. For example, a series of coumarin pyrazole pyrimidine triones and thioxopyrimidine diones have been developed and tested against various microorganisms, showcasing moderate to good antimicrobial properties (Vijaya Laxmi et al., 2012).

Synthesis of Heterocyclic Compounds

Studies have been conducted on the synthesis of heterocyclic compounds using similar pyrimidine derivatives. These syntheses lead to the formation of various new compounds with potential applications in chemical research and pharmaceutical development. The focus is often on creating novel compounds through various chemical reactions and exploring their properties (Yoneda et al., 1980).

Mechanism of Action

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2 ), and prostacyclins .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-25-19-17(21(29)26(2)22(25)30)20(24-18(23-19)15-10-6-5-7-11-15)31-14-16(28)27-12-8-3-4-9-13-27/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQOFFXFHVOBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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